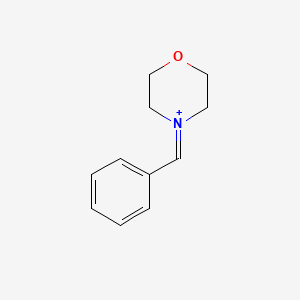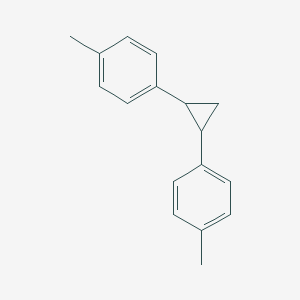
1,1'-(Cyclopropane-1,2-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-methylphenyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two 4-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)cyclopropane can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of aryl halides with cyclopropylboronates in the presence of a palladium catalyst . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with aryl halides under specific conditions .
Industrial Production Methods: Industrial production of 1,2-Bis(4-methylphenyl)cyclopropane typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反応の分析
Types of Reactions: 1,2-Bis(4-methylphenyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
科学的研究の応用
1,2-Bis(4-methylphenyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2-Bis(4-methylphenyl)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
類似化合物との比較
cis- and trans-3,3-Bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid: These compounds have similar structural features but differ in their functional groups and stereochemistry.
1,2-Dibromocyclopentane: Another cycloalkane with similar reactivity but different substituents.
Uniqueness: 1,2-Bis(4-methylphenyl)cyclopropane is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
117954-05-9 |
|---|---|
分子式 |
C17H18 |
分子量 |
222.32 g/mol |
IUPAC名 |
1-methyl-4-[2-(4-methylphenyl)cyclopropyl]benzene |
InChI |
InChI=1S/C17H18/c1-12-3-7-14(8-4-12)16-11-17(16)15-9-5-13(2)6-10-15/h3-10,16-17H,11H2,1-2H3 |
InChIキー |
SYKRKRUCIDVFLS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


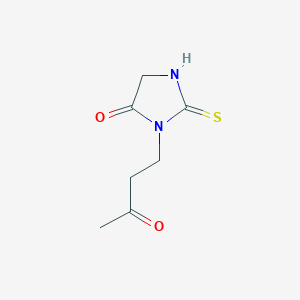
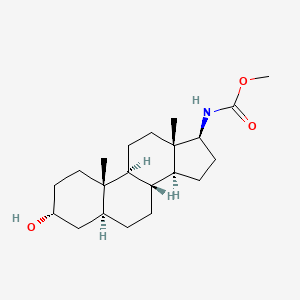
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
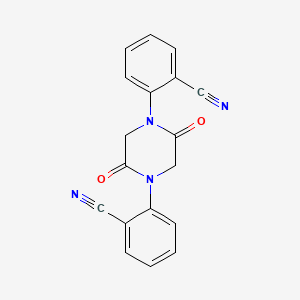
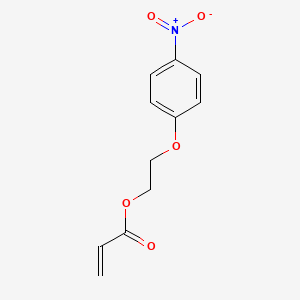



![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
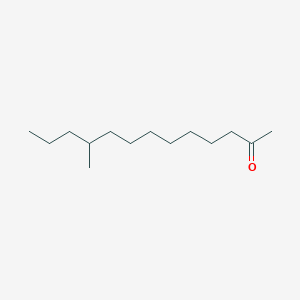
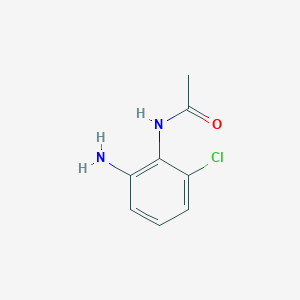
![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
